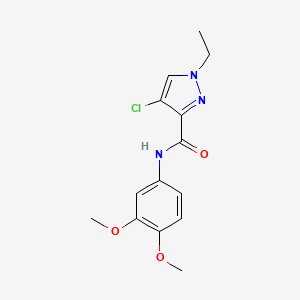
4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide is an aromatic amide.
Scientific Research Applications
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to 4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide, have shown significant cytotoxic activities. These compounds were effective against murine leukemia, lung carcinoma, and human leukemia cell lines. Some even displayed curative properties in animal models of colon tumors (Deady et al., 2003).
Crystal Structure and Analysis
Studies on similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provide insights into their crystal structures and molecular interactions, including hydrogen bond interactions. This understanding is crucial for designing drugs with targeted properties (Prabhuswamy et al., 2016).
Anti-Inflammatory Applications
Pyrazole derivatives, closely related to the chemical , have shown promising anti-inflammatory properties with minimal ulcerogenic activity. This makes them potential candidates for safer anti-inflammatory treatments (El‐Hawash & El-Mallah, 1998).
Antidepressant Activities
The synthesis of pyrazoline derivatives, including those with 3,4-dimethoxyphenyl groups, revealed some compounds with significant antidepressant activities. This research suggests potential applications of similar compounds in treating depression (Palaska et al., 2001).
Computational Design for Drug Development
Computational studies on similar pyrazolecarboxamide derivatives assist in understanding their interactions with biological targets. This approach is vital for predicting drug properties and optimizing their therapeutic effects (Singh et al., 2009).
Antioxidant Properties
Research on pyrazolecarboxamide derivatives demonstrated their potential as antioxidants. This property is crucial in combating oxidative stress, which has implications in various diseases, including neurodegenerative disorders (Soliman et al., 2019).
Antimicrobial and Anticancer Agents
Some pyrazole derivatives have shown promise as antimicrobial and anticancer agents. These findings highlight the potential of compounds like 4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide in treating various infections and cancers (Hafez et al., 2016).
properties
Product Name |
4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide |
|---|---|
Molecular Formula |
C14H16ClN3O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-4-18-8-10(15)13(17-18)14(19)16-9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,19) |
InChI Key |
CLASNMGCTROMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



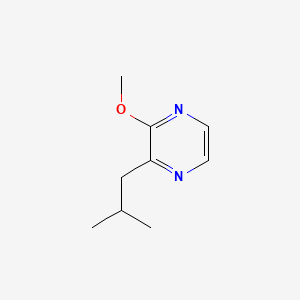
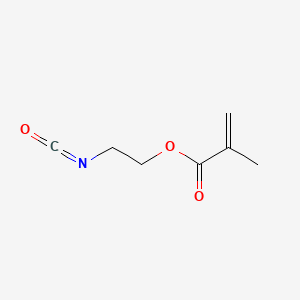
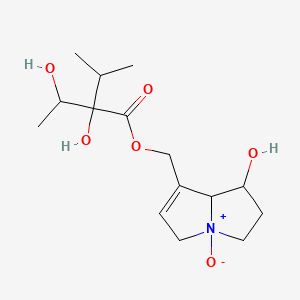
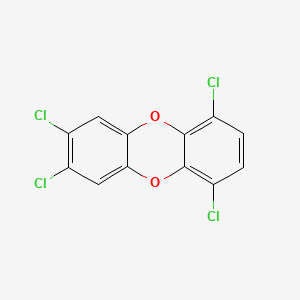
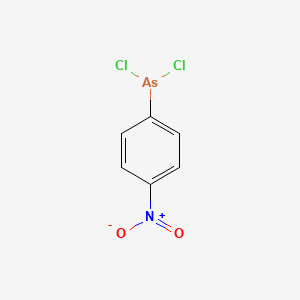
![9,12-Octadecadienamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-, (9Z,12Z)-](/img/structure/B1223191.png)
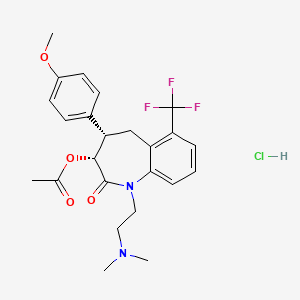
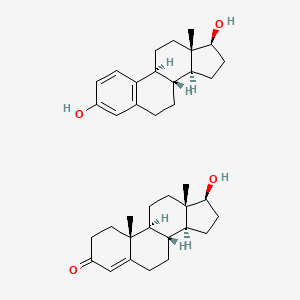
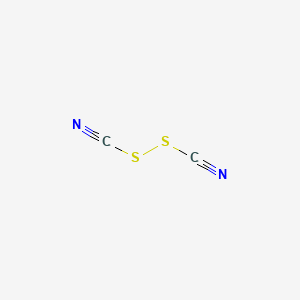
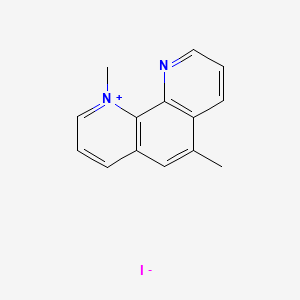
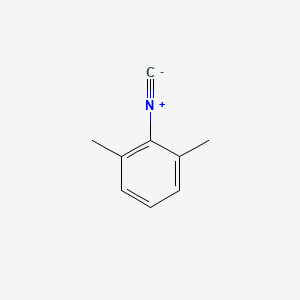
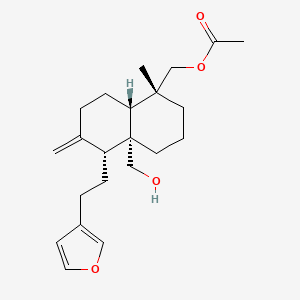
![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)
![1H-Benzo[d]naphthalene-1,5-diol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-9-(2-hydroxy-1-methylethyl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-, [1alpha,4alpha,4aalpha,5beta,7alpha,7abeta,9(R*),11aR*]-](/img/structure/B1223204.png)